molecular formula C21H18N2S2 B12148345 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12148345
M. Wt: 362.5 g/mol
InChI Key: ITGBPCFQUCCTIW-UHFFFAOYSA-N
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Description

4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine coreIts structure includes a thienopyrimidine ring substituted with 2-methylbenzyl and 4-methylphenyl groups, which may contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the sulfanyl and phenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde and sulfur source can yield the thieno[2,3-d]pyrimidine core, which is then further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antitumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine include other thieno[2,3-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2-methylbenzyl and 4-methylphenyl groups may confer distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18N2S2

Molecular Weight

362.5 g/mol

IUPAC Name

5-(4-methylphenyl)-4-[(2-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H18N2S2/c1-14-7-9-16(10-8-14)18-12-25-21-19(18)20(22-13-23-21)24-11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3

InChI Key

ITGBPCFQUCCTIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=CC=C4C

Origin of Product

United States

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